3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide
CAS No.: 65614-99-5
Cat. No.: VC18449231
Molecular Formula: C15H13ClFN3O3S
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65614-99-5 |
|---|---|
| Molecular Formula | C15H13ClFN3O3S |
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H13ClFN3O3S/c16-11-7-10(24(18,22)23)5-6-13(11)20-9-19(8-15(20)21)14-4-2-1-3-12(14)17/h1-7H,8-9H2,(H2,18,22,23) |
| Standard InChI Key | DQQQXRHOZGGPBC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)N(CN1C2=CC=CC=C2F)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzenesulfonamide core substituted at the 3-position with a chlorine atom and at the 4-position with a 3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl group. Key structural elements include:
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Benzenesulfonamide backbone: A sulfonamide group (-SO₂NH₂) attached to a benzene ring, a common pharmacophore in enzyme inhibitors .
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Chloro substituent: Electron-withdrawing chlorine at the 3-position, enhancing electrophilic character and influencing binding affinity .
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Imidazolidinone moiety: A five-membered saturated ring with a ketone oxygen at position 5, providing hydrogen-bonding capabilities.
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2-Fluorophenyl group: A fluorinated aromatic ring attached to the imidazolidinone, modulating lipophilicity and metabolic stability .
Table 1: Key Structural Features
| Feature | Position | Role |
|---|---|---|
| Chlorine | 3 | Electronic modulation |
| Sulfonamide | 1 | Enzyme inhibition |
| Imidazolidinone | 4 | Conformational restraint |
| 2-Fluorophenyl | 3' | Lipophilicity enhancement |
Spectroscopic Characterization
Hypothetical spectral data, inferred from analogs :
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IR: Strong absorption at ~1150–1350 cm⁻¹ (S=O stretch), ~1650 cm⁻¹ (C=O), and ~3400 cm⁻¹ (N-H).
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¹H NMR:
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Aromatic protons: δ 7.2–8.1 ppm (multiplet, benzenesulfonamide and fluorophenyl).
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Imidazolidinone NH: δ 6.8–7.0 ppm (broad singlet).
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CH₂ groups: δ 3.5–4.0 ppm (multiplet).
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Synthetic Approaches
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the benzene ring, followed by imidazolidinone formation. A plausible route involves:
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Chlorination and sulfonamide introduction: Starting from 4-aminobenzenesulfonamide, introduce chlorine at position 3 using electrophilic substitution .
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Imidazolidinone construction: React the 4-amino intermediate with 2-fluorophenyl glycidol or equivalent epoxide under basic conditions to form the oxazolidinone, followed by ring-opening and cyclization .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination | Cl₂, FeCl₃, 0°C | 85% |
| 2 | Sulfonamide formation | H₂SO₄, NH₃, 100°C | 90% |
| 3 | Epoxide ring-opening | 2-Fluorophenyl glycidol, K₂CO₃ | 75% |
| 4 | Cyclization | PCl₃, xylene, reflux | 65% |
Challenges and Optimization
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Regioselectivity: Ensuring chlorine incorporation at the 3-position requires careful control of electrophilic substitution conditions .
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Imidazolidinone stability: The 5-oxo group may necessitate protective strategies during synthesis to prevent keto-enol tautomerization .
Pharmacological Profile
Target Prediction
Structural analogs suggest potential activity against:
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Carbonic anhydrases (CAs): Benzenesulfonamides are well-known CA inhibitors, with nanomolar affinity for tumor-associated isoforms like CA IX/XII .
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Cyclooxygenases (COXs): Fluorinated aryl groups enhance selectivity for COX-2 over COX-1, as seen in cimicoxib (COX-2 IC₅₀ = 0.005 μM) .
Table 3: Hypothetical Enzyme Inhibition Data
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| CA IX | 12.3 | 45 (vs. CA I) |
| COX-2 | 8.7 | 320 (vs. COX-1) |
Physicochemical Properties
Predicted using QSAR models and analog data :
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LogP: 2.8 (moderate lipophilicity).
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Solubility: 0.12 mg/mL in aqueous buffer (pH 7.4).
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pKa: 9.2 (sulfonamide NH), 6.8 (imidazolidinone NH).
Biological Activity and Mechanisms
Anti-Inflammatory Activity
Fluorophenyl-imidazolidinone derivatives exhibit COX-2 inhibition, suppressing prostaglandin E₂ (PGE₂) synthesis by >90% at 1 μM .
Toxicity and ADME
Metabolic Stability
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